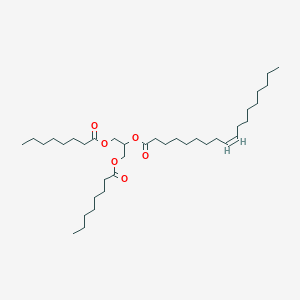

1,3-Capryloyl-2-oleoylglycerol

Description

Properties

IUPAC Name |

1,3-di(octanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-28-31-37(40)43-34(32-41-35(38)29-26-23-11-8-5-2)33-42-36(39)30-27-24-12-9-6-3/h17-18,34H,4-16,19-33H2,1-3H3/b18-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMIKCLTKVMFHY-ZCXUNETKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC)COC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC)COC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Capryloyl-2-oleoylglycerol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Capryloyl-2-oleoylglycerol is a structured triacylglycerol (TAG) characterized by the presence of medium-chain fatty acids (caprylic acid) at the sn-1 and sn-3 positions and a long-chain unsaturated fatty acid (oleic acid) at the sn-2 position. This specific molecular arrangement confers unique physicochemical and biological properties, distinguishing it from conventional triglycerides. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of this compound, with a particular focus on its potential role in lipid metabolism and cardiovascular health. Detailed experimental protocols for its synthesis and analysis, along with a proposed signaling pathway for its cholesterol-lowering effects, are presented to facilitate further research and development in this area.

Structure and Physicochemical Properties

This compound, also known as 1,3-dioctanoyl-2-oleoyl-glycerol, is a triacylglycerol with a defined stereospecific arrangement of fatty acids on the glycerol backbone.[1][2] The presence of C8:0 fatty acids (caprylic acid) at the primary positions and a C18:1 fatty acid (oleic acid) at the secondary position results in a molecule with distinct metabolic characteristics compared to triglycerides containing only long-chain fatty acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H68O6 | [1] |

| Molecular Weight | 608.9 g/mol | [1] |

| CAS Number | 109796-58-9 | [1] |

| Appearance | Liquid | [1] |

| Solubility | Slightly soluble in methanol and water. | [1] |

| Density | 0.9 ± 0.1 g/cm³ | |

| Boiling Point | 628.0 ± 25.0 °C at 760 mmHg | |

| Flash Point | 250.0 ± 23.2 °C | |

| LogP | 14.12 | |

| Index of Refraction | 1.468 |

Biological Activity: Cholesterol-Lowering Effects

Research has indicated that structured lipids like this compound can positively influence lipid metabolism. Specifically, studies in diet-induced hypercholesterolemic hamsters have shown that the replacement of dietary coconut oil with 1,3-dioctanoyl-2-oleoyl glycerol leads to a reduction in total cholesterol levels in both plasma and the aorta.[1]

The proposed mechanism for the cholesterol-lowering effect of triglycerides containing medium-chain fatty acids (MCFAs) involves the modulation of bile acid metabolism. MCFAs can decrease the intestinal reabsorption of bile acids, leading to an increased fecal excretion of bile acids. This, in turn, stimulates the liver to synthesize more bile acids from cholesterol, thereby reducing the hepatic cholesterol pool and consequently lowering plasma cholesterol levels. One of the key proteins involved in the intestinal uptake of bile acids is the ileal bile acid binding protein (I-BABP), and MCFAs have been shown to inhibit its expression.

Signaling Pathway: Proposed Mechanism of Cholesterol Reduction

Caption: Proposed mechanism for cholesterol reduction by this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound via enzymatic acidolysis of triolein with caprylic acid, catalyzed by a sn-1,3 specific immobilized lipase.

Materials:

-

Triolein (≥99%)

-

Caprylic acid (≥99%)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

n-Hexane (analytical grade)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine triolein and caprylic acid in a molar ratio of 1:2. For a solvent-based system, add n-hexane.

-

Enzymatic Reaction: Add the immobilized lipase (typically 5-10% by weight of the total substrates).

-

The reaction mixture is incubated at a controlled temperature (e.g., 50-60°C) with continuous stirring for 4-24 hours.

-

Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane and reused.

-

Purification:

-

The crude product is concentrated under reduced pressure to remove the solvent.

-

The resulting mixture is purified by silica gel column chromatography.

-

A solvent gradient (e.g., increasing concentrations of diethyl ether in hexane) is used to elute the desired 1,3-dicapryloyl-2-oleoylglycerol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure product.

-

-

Characterization: The structure and purity of the synthesized product are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound purity and composition.

Materials:

-

Synthesized this compound

-

Internal standard (e.g., triheptadecanoin)

-

Derivatization reagent (e.g., sodium methoxide or boron trifluoride in methanol for transesterification to Fatty Acid Methyl Esters - FAMEs)

-

Solvents (e.g., hexane, chloroform)

-

GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample and the internal standard into a vial.

-

For FAME analysis, transesterify the triglycerides using a suitable reagent. For example, add sodium methoxide solution and heat at 50-60°C for 10-15 minutes.

-

After cooling, add a non-polar solvent like hexane to extract the FAMEs.

-

Wash the organic layer with water to remove any residual catalyst and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-700.

-

-

-

Data Analysis:

-

Identify the FAMEs (methyl caprylate and methyl oleate) based on their retention times and mass spectra by comparing them to known standards and mass spectral libraries.

-

Quantify the relative amounts of each fatty acid by integrating the peak areas and comparing them to the internal standard.

-

The purity of the this compound can be inferred from the molar ratio of the fatty acids.

-

In Vivo Evaluation of Cholesterol-Lowering Effects in a Hamster Model

This protocol is based on studies evaluating the effect of structured lipids on plasma and aortic cholesterol in hypercholesterolemic hamsters.

Materials:

-

Male Golden Syrian hamsters

-

High-cholesterol diet (HCD) containing, for example, 10% coconut oil and 0.1% cholesterol.

-

Test diet where coconut oil is replaced with this compound.

-

Control diet (standard chow).

-

Equipment for blood collection and tissue harvesting.

-

Kits for measuring plasma total cholesterol, HDL-cholesterol, and LDL-cholesterol.

-

Equipment for lipid extraction from aortic tissue.

Procedure:

-

Acclimatization and Induction of Hypercholesterolemia:

-

Acclimatize hamsters to the facility for 1-2 weeks on a standard chow diet.

-

Induce hypercholesterolemia by feeding all animals the HCD for 2 weeks.

-

-

Experimental Groups:

-

Divide the hamsters into experimental groups (n=8-10 per group) with similar mean plasma cholesterol levels.

-

Group 1: Continues on the HCD (Control).

-

Group 2: Switched to the test diet containing this compound.

-

-

-

Feeding and Monitoring:

-

Feed the animals their respective diets for a period of 4-8 weeks.

-

Monitor food intake and body weight regularly.

-

-

Sample Collection:

-

At the end of the study, fast the animals overnight.

-

Collect blood samples via cardiac puncture under anesthesia.

-

Euthanize the animals and carefully dissect the aorta.

-

-

Biochemical Analysis:

-

Separate plasma from the blood samples by centrifugation.

-

Measure plasma total cholesterol, HDL-cholesterol, and calculate LDL-cholesterol concentrations using commercially available kits.

-

Extract total lipids from the aortic tissue.

-

Measure the cholesterol content in the aortic lipid extract.

-

-

Statistical Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups.

-

Conclusion

This compound represents a promising class of structured lipids with potential applications in the development of functional foods and nutraceuticals aimed at improving cardiovascular health. Its unique structure leads to specific metabolic effects, including the reduction of plasma and aortic cholesterol. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, encouraging further investigation into the therapeutic potential of this and other structured triacylglycerols. The continued exploration of such molecules is crucial for advancing our understanding of lipid metabolism and developing novel strategies for the prevention and management of dyslipidemia and related cardiovascular diseases.

References

Synthesis of 1,3-Capryloyl-2-oleoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 1,3-Capryloyl-2-oleoylglycerol, a structured lipid of significant interest for various nutritional and pharmaceutical applications. This document details the primary enzymatic strategies, offering insights into experimental protocols, quantitative data from related syntheses, and visual representations of the synthetic workflows.

Introduction

This compound is a structured triacylglycerol (TAG) characterized by the specific placement of fatty acids on the glycerol backbone: caprylic acid (a medium-chain fatty acid) at the sn-1 and sn-3 positions, and oleic acid (a long-chain unsaturated fatty acid) at the sn-2 position. This "MLM" (Medium-Long-Medium) structure imparts unique physicochemical and metabolic properties, making it a valuable compound for research and development in areas such as specialized nutrition and drug delivery. Enzymatic synthesis is the preferred method for producing such structured lipids due to the high regioselectivity of lipases, which allows for precise control over the fatty acid positioning.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through enzymatic reactions catalyzed by sn-1,3-specific lipases. These enzymes selectively act on the ester bonds at the outer positions of the glycerol molecule, leaving the sn-2 position intact. The two main strategies employed are acidolysis and a two-step enzymatic approach involving the synthesis of a 2-monoacylglycerol intermediate.

One-Step Enzymatic Acidolysis

Acidolysis is a direct approach where a triglyceride rich in oleic acid at the sn-2 position, such as high-oleic sunflower oil or triolein, is reacted with an excess of caprylic acid in the presence of a 1,3-specific lipase. The lipase catalyzes the exchange of fatty acids at the sn-1 and sn-3 positions of the starting triglyceride with the surrounding caprylic acid.

Two-Step Chemoenzymatic Synthesis

This method involves two distinct stages. First, a 2-monoacylglycerol (2-MAG) with the desired fatty acid at the sn-2 position (in this case, 2-oleoylglycerol) is synthesized. This can be achieved through alcoholysis of a triglyceride rich in oleic acid using an sn-1,3-specific lipase. The resulting 2-oleoylglycerol is then isolated and subsequently esterified with caprylic acid or its derivative (e.g., caprylic acid vinyl ester) at the sn-1 and sn-3 positions, often catalyzed by the same or a different lipase.

Experimental Protocols

The following are generalized experimental protocols derived from established methods for the synthesis of analogous structured triacylglycerols.[1][2] Optimization of specific parameters is recommended for maximizing yield and purity of this compound.

Protocol 1: One-Step Enzymatic Acidolysis

Materials:

-

High-oleic sunflower oil or triolein

-

Caprylic acid

-

Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM, Lipozyme TL IM)

-

n-hexane (optional, for solvent-based system)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine triolein and caprylic acid in a molar ratio ranging from 1:2 to 1:12. For a solvent-free system, proceed directly. For a solvent-based system, add n-hexane.

-

Enzymatic Reaction: Add the immobilized lipase, typically 5-15% by weight of the total substrates.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 55-75°C) with continuous stirring for 4-48 hours.

-

Enzyme Removal: After the reaction, the immobilized enzyme is removed by filtration.

-

Purification: The product mixture is subjected to purification to remove unreacted free fatty acids and other byproducts. This is often achieved through molecular distillation followed by solvent fractionation (e.g., with acetone).[3]

Protocol 2: Two-Step Chemoenzymatic Synthesis

Step 1: Synthesis of 2-Oleoylglycerol

-

Reaction Setup: Combine triolein with ethanol in a suitable molar ratio in a reaction vessel.

-

Enzymatic Alcoholysis: Add an sn-1,3-specific lipase and incubate with stirring at a controlled temperature until maximum conversion to 2-monooleoylglycerol is achieved.

-

Isolation of 2-MAG: The 2-oleoylglycerol is isolated from the reaction mixture, often through solvent extraction and crystallization.

Step 2: Esterification with Caprylic Acid

-

Reaction Setup: The purified 2-oleoylglycerol is dissolved in a suitable solvent (or in a solvent-free system) with caprylic acid.

-

Enzymatic Esterification: A lipase (can be sn-1,3-specific or non-specific) is added to catalyze the esterification at the sn-1 and sn-3 positions.

-

Incubation and Purification: The reaction is carried out under controlled temperature and stirring. The final product is then purified using methods described in Protocol 1.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the synthesis of structured lipids analogous to this compound. This data provides a benchmark for expected yields and reaction efficiencies.

Table 1: Acidolysis of Tristearin with Caprylic Acid [4]

| Parameter | Value |

| Enzyme | Rhizomucor miehei lipase |

| Substrates | Tristearin, Caprylic Acid |

| Substrate Ratio | 1:2 (Tristearin:Caprylic Acid) |

| Enzyme Load | 5% (w/w) |

| Temperature | 60°C |

| Reaction Time | 48 h |

| Caprylic Acid Incorporation | ~30 mol% |

Table 2: Acidolysis of Canola Oil with Caprylic Acid [5]

| Parameter | Value |

| Enzyme | Lipozyme TL IM |

| Substrates | Canola Oil, Caprylic Acid |

| Substrate Ratio | 1:3 (Oil:Caprylic Acid) |

| Enzyme Load | 12% (w/w) |

| Temperature | 55°C |

| Reaction Time | 15 h |

| Caprylic Acid Incorporation | 37.2 mol% |

| MLM-type TAGs | 21.2% |

Table 3: Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) via a Three-Step Method [2]

| Step | Product | Purity | Yield |

| Synthesis of 1,3-diolein | 1,3-diolein | 98.6% | 82.3% (w/w) |

| Chemical Esterification | OPO | 98.7% (regiopurity) | 90.5% |

Purification and Characterization

Independent of the synthesis route, purification is a critical step to achieve high-purity this compound.[6]

-

Molecular Distillation: This technique is highly effective for removing volatile impurities, such as free fatty acids, from the less volatile triglyceride product under high vacuum and elevated temperatures.[3]

-

Solvent Fractionation: Crystallization from a solvent like acetone at controlled temperatures can separate the desired structured lipid from other triglycerides based on their melting points.[3]

The purity and structure of the synthesized product can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the triglyceride profile and quantify the purity.

-

Gas Chromatography (GC): To analyze the fatty acid composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positional distribution of the fatty acids.

-

Differential Scanning Calorimetry (DSC): To determine the melting and crystallization behavior.[6]

Conclusion

The enzymatic synthesis of this compound, primarily through acidolysis or a two-step esterification process, offers a highly selective and efficient route to this valuable structured lipid. The choice of pathway, enzyme, and reaction conditions can be tailored to optimize the yield and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on the synthesis and application of this promising molecule.

References

- 1. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. jast.modares.ac.ir [jast.modares.ac.ir]

- 6. benchchem.com [benchchem.com]

Unraveling the Core Mechanism of Action of 1,3-Capryloyl-2-oleoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Capryloyl-2-oleoylglycerol is a structured lipid composed of a glycerol backbone with caprylic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. While direct in-depth studies on the specific mechanism of action of this compound are not extensively available, research on structurally similar triglycerides and the known biological activities of its constituent fatty acids, particularly caprylic acid, provides a strong basis for a proposed mechanism. This technical guide synthesizes the available evidence to elucidate the potential core mechanism of action of this compound, focusing on its role in lipid metabolism and its potential anti-inflammatory effects. The primary evidence is drawn from a key study on a closely related structured triglyceride, 1,3-dicaproyl-2-oleoylglycerol, which has demonstrated significant effects on cholesterol reduction.

Proposed Core Mechanism of Action

The principal mechanism of action of this compound is hypothesized to be the modulation of cholesterol and lipid metabolism, primarily driven by its caprylic acid components. Upon ingestion, pancreatic lipases hydrolyze the triglyceride into free fatty acids and a 2-oleoyl-glycerol monoglyceride. The released caprylic acid is readily absorbed and transported to the liver. Here, it is thought to influence several key pathways involved in cholesterol homeostasis.

One proposed pathway involves the regulation of bile acid synthesis and excretion. Caprylic acid has been shown to upregulate the expression of key genes involved in the conversion of cholesterol to bile acids, such as cholesterol 7 alpha-hydroxylase (CYP7A1), and transporters involved in their excretion. This increased excretion of bile acids necessitates the use of more cholesterol from the bloodstream for their de novo synthesis in the liver, thereby lowering plasma cholesterol levels.

Furthermore, caprylic acid may play a role in activating the ATP-binding cassette transporter A1 (ABCA1). ABCA1 is a crucial protein for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion. Activation of the ABCA1 pathway, potentially through the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling cascade, would contribute to the reduction of cholesterol accumulation in tissues, including the aorta.

Additionally, caprylic acid has demonstrated anti-inflammatory properties by inhibiting the transcription of pro-inflammatory cytokines like interleukin-8 (IL-8). This suggests a secondary mechanism by which this compound could exert beneficial effects in conditions with an inflammatory component, such as atherosclerosis.

Quantitative Data from a Study on a Structurally Similar Triglyceride

The following data is summarized from a study investigating the effects of structured triglycerides containing caprylic acid's close analog, caproic acid (C6:0), and oleic acid on lipid profiles in hamsters fed a hypercholesterolemic diet. The study utilized 1,3-dicaproyl-2-oleoylglycerol (COC), which is structurally very similar to this compound.

Table 1: Effects of 1,3-dicaproyl-2-oleoylglycerol (COC) on Plasma Lipids and Aortic Cholesterol in Hamsters

| Parameter | Hypercholesterolemic Diet (HCD) Control | 1,3-dicaproyl-2-oleoylglycerol (COC) Diet | Percentage Change vs. HCD |

| Plasma Total Cholesterol (mg/dL) | 250 ± 15 | 127 ± 10 | -49% |

| Plasma Non-HDL Cholesterol (mg/dL) | 210 ± 14 | 90 ± 8 | -57% |

| Plasma HDL Cholesterol (mg/dL) | 40 ± 3 | 27 ± 2 | -32% |

| Aortic Esterified Cholesterol (µg/mg) | 1.5 ± 0.2 | 0.7 ± 0.1 | -53% |

*Statistically significant difference from the HCD control group (p < 0.05). Data are presented as mean ± standard error.

Experimental Protocols

The key experimental protocol that yielded the quantitative data presented above is detailed below.

3.1. Animal Model and Diet

-

Animal Model: Male Golden Syrian hamsters.

-

Acclimatization: Animals were acclimatized for one week on a standard chow diet.

-

Induction of Hypercholesterolemia: All hamsters were fed a hypercholesterolemic diet (HCD) for two weeks. The HCD consisted of standard chow supplemented with 10% coconut oil and 0.1% cholesterol.

-

Dietary Intervention: After the induction period, hamsters were divided into two groups:

-

Control Group: Continued on the HCD.

-

Treatment Group: Fed a modified diet where the coconut oil was replaced with 10% 1,3-dicaproyl-2-oleoylglycerol (COC).

-

-

Duration: The dietary intervention period was two weeks.

3.2. Sample Collection and Analysis

-

Blood Collection: Blood samples were collected via the retro-orbital sinus after an overnight fast at the end of the two-week intervention period.

-

Plasma Lipid Analysis: Plasma was separated by centrifugation. Total cholesterol, HDL cholesterol, and triglycerides were measured using standard enzymatic kits. Non-HDL cholesterol was calculated by subtracting HDL cholesterol from total cholesterol.

-

Aortic Cholesterol Analysis: The aortas were excised, cleaned of adipose tissue, and homogenized. The lipid fraction was extracted, and the esterified cholesterol content was determined using gas chromatography.

Visualization of Proposed Mechanisms and Experimental Workflow

Diagram 1: Proposed Signaling Pathway for Cholesterol Reduction

Caption: Proposed mechanism of cholesterol reduction by this compound.

Diagram 2: Experimental Workflow of the Hamster Study

Caption: Workflow of the hamster study on structured triglycerides.

The In Vivo Metabolic Journey of 1,3-Capryloyl-2-oleoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Capryloyl-2-oleoylglycerol is a structured lipid belonging to the medium-long-medium (MLM) class of triacylglycerols. These molecules are engineered to position medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position of the glycerol backbone. This specific arrangement dictates a unique metabolic fate compared to conventional fats and oils, offering potential nutritional and therapeutic benefits. This technical guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its digestion, absorption, and subsequent pathways of its constituent fatty acids. While specific quantitative pharmacokinetic data for this exact molecule is limited in publicly available literature, this guide synthesizes the established principles of MLM structured lipid metabolism, supported by relevant preclinical studies. Detailed experimental methodologies for investigating the in vivo fate of such lipids are also provided to facilitate further research in this area.

Introduction

Structured lipids are triacylglycerols that have been modified from their natural form to alter the composition and/or positional distribution of fatty acids on the glycerol backbone. This compound is a prime example, featuring caprylic acid (an eight-carbon MCFA) at the sn-1 and sn-3 positions, and oleic acid (an eighteen-carbon monounsaturated LCFA) at the sn-2 position. This design leverages the distinct metabolic pathways of MCFAs and LCFAs to achieve specific physiological effects. The presence of MCFAs at the outer positions leads to rapid hydrolysis and absorption, providing a quick energy source, while the LCFA at the central position follows the traditional lymphatic absorption route, which can be advantageous for various physiological functions and for the delivery of lipophilic drugs.

In Vivo Metabolic Fate

The metabolism of this compound can be understood by tracing the journey of its constituent fatty acids following oral ingestion.

Digestion

In the gastrointestinal tract, this compound is subjected to enzymatic digestion, primarily by pancreatic lipase. This enzyme exhibits regioselectivity for the sn-1 and sn-3 positions of the triacylglycerol molecule. Consequently, the caprylic acid moieties are preferentially cleaved, resulting in the formation of two molecules of free caprylic acid and one molecule of 2-oleoylglycerol (a monoglyceride).

Absorption

The digestion products, caprylic acid and 2-oleoylglycerol, are absorbed by the enterocytes lining the small intestine via distinct pathways.

-

Caprylic Acid: As a medium-chain fatty acid, caprylic acid is relatively water-soluble and is directly absorbed into the portal circulation. It is then transported to the liver bound to albumin for rapid beta-oxidation to provide energy. A study in rats with a structured lipid containing caprylic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position found that only 7.3% of the caprylic acid was recovered in the lymph, indicating that the vast majority is absorbed via the portal vein[1].

-

2-Oleoylglycerol: This long-chain monoglyceride is taken up by the enterocytes. Inside the cell, it is re-esterified back into triacylglycerols. These newly synthesized triacylglycerols are then packaged into chylomicrons, which are lipoprotein particles. The chylomicrons are secreted into the lymphatic system, bypassing the liver initially, and eventually enter the systemic circulation.

References

An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Capryloyl-2-oleoylglycerol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Capryloyl-2-oleoylglycerol is a structured triglyceride, a class of lipids engineered to have specific fatty acids at defined positions on the glycerol backbone.[1] This particular molecule features two medium-chain fatty acids, caprylic acid (C8:0), at the sn-1 and sn-3 positions, and a long-chain unsaturated fatty acid, oleic acid (C18:1), at the sn-2 position. The unique arrangement of these fatty acids is expected to confer specific physicochemical and metabolic properties, making it a molecule of interest for various applications in the pharmaceutical, nutraceutical, and food industries.

The targeted placement of fatty acids allows for the potential to modulate lipid absorption, metabolism, and transport, offering advantages over simple mixtures of triglycerides. Research into structured lipids, particularly those containing both medium and long-chain fatty acids (MLCTs), has been driven by the desire to combine the rapid energy release of medium-chain triglycerides with the physiological benefits of long-chain fatty acids.

Synthesis Strategies

The synthesis of structured triglycerides like this compound can be achieved through two primary routes: enzymatic synthesis and chemoenzymatic synthesis. These methods offer high regioselectivity, which is crucial for obtaining the desired isomeric purity.

2.1. Enzymatic Synthesis

Enzymatic synthesis is a widely employed method due to its mild reaction conditions and high specificity, which minimizes the formation of byproducts. The use of sn-1,3-specific lipases is central to this approach.

A common strategy is a two-step enzymatic process:

-

Synthesis of 2-Oleoylglycerol (2-OG): This intermediate can be produced through the alcoholysis of triolein or the esterification of glycerol with oleic acid, though the former is more common.

-

Esterification with Caprylic Acid: The purified 2-OG is then esterified with an excess of caprylic acid or its derivative (e.g., fatty acid ethyl ester) using an sn-1,3-specific lipase.

Alternatively, a one-step acidolysis reaction can be employed, where triolein is reacted with an excess of caprylic acid in the presence of an sn-1,3-specific lipase. This method involves the direct exchange of oleic acid at the sn-1 and sn-3 positions with caprylic acid.

2.2. Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical methods. A representative chemoenzymatic approach involves:

-

Enzymatic Synthesis of a Monoacylglycerol: For instance, 1-mono-oleoyl-glycerol could be synthesized.

-

Chemical Acylation: The remaining free hydroxyl groups are then acylated using chemical methods, such as reaction with caprylic anhydride or capryloyl chloride. This approach, however, may offer less control over the final positional distribution compared to purely enzymatic methods.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of structured triglycerides analogous to this compound, based on published procedures for similar MLCTs.

3.1. Protocol for Two-Step Enzymatic Synthesis

Step 1: Synthesis of 2-Oleoylglycerol (2-OG) via Alcoholysis of Triolein

-

Materials: Triolein, ethanol, hexane (or other suitable solvent), immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435).

-

Procedure:

-

Dissolve triolein in hexane.

-

Add ethanol in a stoichiometric ratio (e.g., 1:2 molar ratio of triolein to ethanol).

-

Add the immobilized lipase (typically 5-10% by weight of substrates).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with continuous agitation for a specified period (e.g., 8-24 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter to remove the lipase.

-

The product mixture, containing 2-OG, ethyl oleate, and unreacted starting materials, is then subjected to purification, typically by crystallization at low temperature or column chromatography.

-

Step 2: Esterification of 2-OG with Caprylic Acid

-

Materials: Purified 2-Oleoylglycerol, caprylic acid, immobilized sn-1,3-specific lipase.

-

Procedure:

-

Combine 2-OG and an excess of caprylic acid (e.g., a molar ratio of 1:2 to 1:5) in a solvent-free system or a suitable organic solvent.

-

Add the immobilized lipase.

-

Incubate at a controlled temperature (e.g., 50-60°C) under vacuum to remove the water formed during the reaction, driving the equilibrium towards product formation.

-

Monitor the formation of this compound.

-

After the reaction, the lipase is removed by filtration.

-

The final product is purified to remove unreacted fatty acids and byproducts, often using molecular distillation or column chromatography.

-

3.2. Protocol for One-Step Enzymatic Acidolysis

-

Materials: Triolein, caprylic acid, immobilized sn-1,3-specific lipase.

-

Procedure:

-

Combine triolein and a significant excess of caprylic acid (e.g., a molar ratio of 1:6 to 1:12).

-

The reaction can be performed in a solvent-free system or in an organic solvent like hexane.

-

Add the immobilized lipase (e.g., 10% by weight).

-

Incubate at a higher temperature (e.g., 60-75°C) with constant stirring for an extended period (e.g., 12-48 hours).

-

The progress of the acidolysis is monitored by analyzing the fatty acid composition of the triglyceride fraction.

-

Post-reaction, the enzyme is filtered off, and the product is purified to remove the large excess of free caprylic acid and other byproducts.

-

Quantitative Data from Analogous Syntheses

The following table summarizes representative quantitative data from the synthesis of structurally similar MLCTs. It is important to note that these values are for analogous compounds and the actual yields and purity for this compound may vary.

| Product | Synthesis Method | Key Parameters | Yield (%) | Purity (%) | Reference |

| 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | Chemoenzymatic | 3-step method | 90.5 | 98.7 | [2] |

| 1,3-Dicapryloyl-2-eicosapentaenoyl-glycerol | Two-step enzymatic | Acidolysis of trieicosapentaenoin with caprylic acid | - | 86 (wt% of acylglycerols) | [3] |

| 1,3-Dicapryloyl-2-γ-linolenoyl-glycerol | Two-step enzymatic | Repeated acidolysis | 58 (wt%) | - | [3] |

| 1,3-Dicapryloyl-2-arachidonoyl-glycerol | Two-step enzymatic | Repeated acidolysis | 87 (wt%) | - | [3] |

| 1,3-Dicaprylin | Direct esterification | Solvent-free, Lipozyme RM IM, 40°C, 6h | - | 98.5 | [4][5] |

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the two-step enzymatic synthesis of this compound.

Conclusion

While the specific historical discovery of this compound remains elusive in the current body of scientific literature, the methodologies for its synthesis are well-established within the field of structured lipid research. The enzymatic and chemoenzymatic routes, particularly those employing sn-1,3-specific lipases, provide a clear pathway for the production of this and other MLCTs with high purity and yield. The continued interest in structured lipids for specialized nutritional and pharmaceutical applications suggests that molecules like this compound will be subjects of ongoing research, likely leading to more detailed characterization and a clearer understanding of their unique biological functions in the future. Further research is warranted to fully elucidate the metabolic fate and potential therapeutic applications of this specific structured triglyceride.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enzymatic Synthesis of Structured Lipids | Semantic Scholar [semanticscholar.org]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Bioactivity of 1,3-Capryloyl-2-oleoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Capryloyl-2-oleoylglycerol is a structured triglyceride of significant interest in the fields of nutrition and pharmacology. This technical guide delves into the current understanding of its natural occurrence, details the prevalent enzymatic synthesis methodologies, and explores its impact on key metabolic pathways. While direct natural sources of this compound have not been identified, the presence of structurally analogous compounds in nature, such as 1,3-dicapryloyl-2-linoleoylglycerol isolated from the berries of Hippophae rhamnoides, suggests the existence of biosynthetic pathways for similar medium-long-medium (MLM) type triglycerides[1]. The primary route to obtaining this compound is through enzymatic synthesis, a process offering high selectivity and mild reaction conditions. This guide provides a comprehensive overview of these synthetic strategies, quantitative data on reaction outcomes, and a detailed experimental protocol. Furthermore, it elucidates the compound's influence on cholesterol metabolism, a critical aspect for its potential therapeutic applications.

Natural Occurrence: An Indirect Perspective

Direct isolation of this compound from natural sources has not been reported in the scientific literature. It is primarily regarded as a novel or structured lipid, synthesized to have specific fatty acids at defined positions on the glycerol backbone[2]. However, the isolation of a closely related structured triglyceride, 1,3-dicapryloyl-2-linoleoylglycerol, from the berries of Hippophae rhamnoides provides compelling evidence that nature does produce triglycerides with a medium-chain fatty acid at the sn-1 and sn-3 positions and a long-chain unsaturated fatty acid at the sn-2 position[1]. This discovery suggests that while this compound itself may be rare or absent in nature, the general MLM structure is not. The natural sources of the constituent fatty acids, caprylic acid (a medium-chain fatty acid) and oleic acid (a long-chain fatty acid), are abundant. Caprylic acid is found in high concentrations in coconut oil and palm kernel oil[3], while oleic acid is a major component of olive oil and other vegetable oils[4][5].

Enzymatic Synthesis of this compound

The synthesis of this compound is predominantly achieved through enzymatic processes, which offer high regioselectivity, allowing for the precise placement of fatty acids on the glycerol backbone. Lipases are the biocatalysts of choice for these reactions[2][4].

Synthesis Strategies

Two primary enzymatic strategies are employed for the synthesis of MLM-type structured lipids like this compound:

-

One-step Acidolysis/Interesterification: This method involves the reaction of a triglyceride rich in oleic acid at the sn-2 position (such as high-oleic sunflower oil or olive oil) with caprylic acid or its ester. A sn-1,3 specific lipase selectively removes the fatty acids from the outer positions of the initial triglyceride and replaces them with caprylic acid[2][4].

-

Two-step Esterification: This approach first involves the synthesis of 2-oleoylglycerol (a 2-monoacylglycerol). This intermediate is then esterified with caprylic acid or its derivative, again using a sn-1,3 specific lipase, to yield the final this compound product[6][7].

The choice of enzyme is critical. Lipases from Rhizomucor miehei and Candida antarctica (specifically Novozym 435) are commonly used due to their sn-1,3 regioselectivity and stability[4][8].

Quantitative Data on Synthesis

The efficiency of enzymatic synthesis can be evaluated by the yield and purity of the resulting structured lipid. The following table summarizes representative quantitative data from studies on the synthesis of MLM-type triglycerides.

| Enzyme | Substrates | Reaction Type | Reaction Time (h) | Temperature (°C) | Yield of MLM-TAG (%) | Purity of MLM-TAG (%) | Reference |

| Lipozyme® RM IM | Grapeseed Oil, Capric Acid | Acidolysis | 12 | 65 | 11.51 (mol%) | - | [9] |

| Lipozyme® 435 | Grapeseed Oil, Capric Acid | Acidolysis | 12 | 65 | 12.68 (mol%) | - | [9] |

| NS40086 Lipase | High Oleic Sunflower Oil, Stearic Acid | Acidolysis | 4 | 75 | 70.2 | 92.2 | [10] |

| Novozym 435 | Glycerol, Oleic Acid, Palmitic Acid | Esterification | 8 (for 1,3-diolein) | 35 | - | 98.6 (for 1,3-diolein) | [8] |

| Rhizomucor miehei Lipase | Tripalmitin, Oleic Acid | Alcoholysis & Esterification | - | - | 78 | 96 | [7] |

Note: Data for closely related structured lipids are included to provide a representative range of yields and purities achievable with enzymatic synthesis.

Experimental Protocol: One-Step Enzymatic Acidolysis

This protocol is a representative example for the synthesis of this compound.

Materials:

-

High-oleic sunflower oil (as a source of triolein)

-

Caprylic acid

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme® RM IM)

-

n-hexane (for purification)

-

Silica gel for column chromatography

-

Reaction vessel with temperature and agitation control

Procedure:

-

Substrate Preparation: A molar ratio of 1:2 of high-oleic sunflower oil to caprylic acid is added to the reaction vessel.

-

Enzyme Addition: The immobilized lipase is added to the substrate mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrates.

-

Reaction Conditions: The reaction is carried out in a solvent-free system at a controlled temperature, typically between 60-75°C, with constant agitation (e.g., 200 rpm) for a period of 4-24 hours.

-

Enzyme Removal: After the reaction, the immobilized enzyme is separated from the reaction mixture by filtration.

-

Purification:

-

Removal of Free Fatty Acids: The unreacted caprylic acid is removed, often by molecular distillation or by passing the mixture through an alkaline solution followed by washing.

-

Fractionation: The product mixture is then subjected to purification, for example, by column chromatography on silica gel using a hexane-based solvent system to isolate the this compound.

-

-

Analysis: The composition and purity of the final product are determined using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC)[11][12].

Visualization of Synthesis Workflow

Caption: Enzymatic synthesis workflow for this compound.

Impact on Cholesterol Metabolism

Structured lipids like this compound have been shown to influence lipid metabolism, particularly cholesterol levels. The specific arrangement of medium-chain fatty acids at the sn-1 and sn-3 positions and a long-chain unsaturated fatty acid at the sn-2 position appears to be key to these effects.

Studies have indicated that dietary intake of such structured lipids can lead to a reduction in plasma total cholesterol and low-density lipoprotein (LDL) cholesterol[13]. The proposed mechanisms for this cholesterol-lowering effect include:

-

Inhibition of Cholesterol Absorption: The presence of medium-chain fatty acids may interfere with the intestinal absorption of dietary and biliary cholesterol.

-

Modulation of Hepatic Cholesterol Synthesis: These structured lipids may influence the expression and activity of key enzymes involved in cholesterol biosynthesis in the liver. A central regulatory enzyme in this pathway is HMG-CoA reductase[14][15]. The downregulation of this enzyme can lead to decreased endogenous cholesterol production.

-

Enhanced Cholesterol Excretion: They may promote the excretion of cholesterol from the body, possibly by increasing the synthesis of bile acids from cholesterol in the liver[13].

Visualization of a Potential Signaling Pathway

The following diagram illustrates a simplified hypothetical pathway by which this compound may influence hepatic cholesterol metabolism.

Caption: Hypothetical pathway of this compound's effect on cholesterol.

Conclusion

This compound stands as a promising structured lipid with potential applications in functional foods and pharmaceuticals. While it is not a readily available natural compound, its efficient and specific synthesis is achievable through enzymatic methods. The unique structure of this MLM triglyceride appears to confer beneficial effects on cholesterol metabolism. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in managing dyslipidemia and related metabolic disorders. This guide provides a foundational understanding for researchers and developers working with this and other structured lipids.

References

- 1. Isolation and characterization of 1,3-dicapryloyl-2-linoleoylglycerol: a novel triglyceride from berries of Hippophae rhamnoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification [mdpi.com]

- 4. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. curresweb.com [curresweb.com]

- 6. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. The mechanism of dietary cholesterol effects on lipids metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 1,3-Capryloyl-2-oleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structured triglyceride 1,3-Capryloyl-2-oleoylglycerol, a compound of interest for various research and development applications. This document covers its chemical identifiers, potential therapeutic applications, detailed experimental protocols for its synthesis and analysis, and relevant metabolic pathways. The information is presented to support professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Identifiers and Properties

This compound is a triglyceride with caprylic acid (a medium-chain fatty acid) at the sn-1 and sn-3 positions and oleic acid (a long-chain unsaturated fatty acid) at the sn-2 position of the glycerol backbone.[1] This specific arrangement classifies it as a structured lipid.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 109796-58-9 |

| Synonyms | 1,3-Dioctanoyl-2-Oleoyl Glycerol, 1,3-Caprylin-2-Olein, TG(8:0/18:1/8:0) |

| Molecular Formula | C₃₇H₆₈O₆ |

| Molecular Weight | 608.9 g/mol |

| InChIKey | AQMIKCLTKVMFHY-ZCXUNETKSA-N |

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Physical State | Liquid |

| Solubility | Slightly soluble in methanol and water |

Potential Applications and Biological Activity

Structured triglycerides like this compound are gaining attention in the fields of nutrition and drug delivery. The presence of both medium-chain and long-chain fatty acids in a specific configuration can influence their metabolic fate and physiological effects.

Cholesterol Regulation

Research has indicated that 1,3-dioctanoyl-2-oleoyl glycerol may play a role in cholesterol management. In a diet-induced hamster model of hypercholesterolemia, the replacement of dietary coconut oil with 1,3-dioctanoyl-2-oleoyl glycerol resulted in a reduction of total cholesterol levels in both the plasma and the aorta.[1]

Drug Delivery

Structured triglycerides are being explored as components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles. The specific physicochemical properties of these lipids, including their melting point and enzymatic susceptibility, can be tailored for controlled drug release and improved bioavailability.

Experimental Protocols

Enzymatic Synthesis of this compound (Adapted Protocol)

This protocol describes the synthesis via enzymatic acidolysis of triolein with caprylic acid, catalyzed by a sn-1,3-specific immobilized lipase.

Materials:

-

Triolein (high purity)

-

Caprylic Acid (high purity)

-

Immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei)

-

n-Hexane (for solvent-based reaction, optional)

-

Acetone (for purification)

-

Diatomaceous earth (for enzyme filtration)

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Vacuum pump

-

Rotary evaporator

-

Filtration apparatus

-

High-Performance Liquid Chromatography (HPLC) system

-

Gas Chromatography (GC) system

Procedure:

-

Reaction Setup:

-

In a jacketed glass reactor, combine triolein and caprylic acid. A molar ratio of triolein to caprylic acid of 1:10 to 1:12 is recommended to drive the reaction towards the desired product.

-

For a solvent-free system, gently heat the mixture to the desired reaction temperature (e.g., 60-70°C) with continuous stirring to ensure homogeneity.

-

For a solvent-based system, dissolve the substrates in n-hexane.

-

-

Enzymatic Reaction:

-

Add the immobilized sn-1,3-specific lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the total substrates.

-

Maintain the reaction at the optimal temperature for the chosen lipase (e.g., 60-70°C) with constant stirring for a period of 4 to 24 hours. The progress of the reaction can be monitored by analyzing small aliquots using TLC, GC, or HPLC.

-

-

Enzyme Removal:

-

Upon completion of the reaction, cool the mixture and add n-hexane to reduce viscosity.

-

Remove the immobilized enzyme by filtration, for instance, through a bed of diatomaceous earth. The enzyme can be washed with hexane and potentially reused.

-

-

Purification:

-

Solvent Evaporation: Remove the n-hexane from the filtrate using a rotary evaporator.

-

Removal of Excess Free Fatty Acids: The crude product will contain unreacted caprylic acid. This can be removed by molecular distillation or by washing with a weak alkaline solution (e.g., dilute sodium bicarbonate or potassium hydroxide solution) followed by water washes until neutral.

-

Fractional Crystallization (optional): To further purify the this compound from other triglyceride species, fractional crystallization from acetone at low temperatures can be employed. Dissolve the product in warm acetone and then cool it down to crystallize the desired triglyceride. The purified product is then collected by filtration.

-

Analytical Characterization

The purity and structure of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the triglyceride profile and quantify the purity of the final product. A reversed-phase C18 column is commonly used. |

| Gas Chromatography (GC) | To analyze the fatty acid composition of the synthesized triglyceride after transesterification to fatty acid methyl esters (FAMEs). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and the positional distribution of the caprylic and oleic acids on the glycerol backbone. |

Signaling and Metabolic Pathways

Specific signaling pathways directly involving this compound have not been extensively elucidated. However, as a triglyceride, its metabolism follows the general pathways of lipid digestion, absorption, and transport. The constituent fatty acids, caprylic acid and oleic acid, can have their own distinct metabolic effects. For instance, caprylic acid has been shown to influence lipid metabolism and inflammatory responses through pathways such as the ABCA1/p-JAK2/p-STAT3 signaling pathway.[2]

General Triglyceride Metabolism

Upon ingestion, triglycerides are hydrolyzed by lipases in the gastrointestinal tract into free fatty acids and monoacylglycerols. These are then absorbed by enterocytes, re-esterified back into triglycerides, and packaged into chylomicrons for transport in the lymph and bloodstream to various tissues for energy or storage.

Caption: General metabolic pathway of dietary triglycerides.

Experimental and Logical Workflows

Workflow for Enzymatic Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound is a structured triglyceride with defined chemical properties and potential applications in health and drug delivery. This guide provides a foundational understanding of this compound, including adaptable protocols for its synthesis and characterization. Further research is warranted to fully elucidate its specific biological functions and signaling pathways, which will be crucial for its development into therapeutic or nutraceutical products.

References

Safety and Toxicity Profile of 1,3-Capryloyl-2-oleoylglycerol: An In-Depth Technical Guide

Introduction

1,3-Capryloyl-2-oleoylglycerol is a structured triglyceride composed of a glycerol backbone esterified with two molecules of the medium-chain fatty acid, caprylic acid (C8:0), at the sn-1 and sn-3 positions, and one molecule of the long-chain monounsaturated fatty acid, oleic acid (C18:1), at the sn-2 position. Structured triglycerides are of increasing interest in pharmaceutical and nutritional applications due to their unique absorption and metabolic properties. A thorough understanding of their safety and toxicity is paramount for their development and application.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C37H68O6 |

| Molecular Weight | 625.0 g/mol |

| Physical State | Expected to be a liquid or semi-solid at room temperature |

| Solubility | Insoluble in water; soluble in organic solvents |

Inferred Safety and Toxicity Profile

The safety profile of this compound can be inferred from the extensive data available for its components and for medium-chain triglycerides (MCTs), which are generally recognized as safe (GRAS).

Acute Toxicity

Based on the high LD50 values of its constituents, this compound is expected to have a very low acute oral toxicity.

| Substance | Animal Model | Route | LD50 |

| Glycerol | Rat | Oral | 12,600 mg/kg[1][2] |

| Mouse | Oral | 8,700 mg/kg[1] | |

| Oleic Acid | Rat | Oral | 25,000 - 74,000 mg/kg[3][4] |

| Caprylic Acid | Rat | Oral | >2,000 mg/kg[5] |

| Medium-Chain Triglycerides (MCTs) | Various | Oral | Essentially non-toxic[6][7] |

Dermal and Ocular Irritation

While glycerol and oleic acid are not significant irritants, caprylic acid is known to cause skin and eye irritation.[5][8][9][10] Therefore, this compound may have some potential for mild skin and eye irritation, and appropriate handling precautions should be taken. MCTs, in general, exhibit virtually no potential as dermal or ocular irritants.[6][7]

Genotoxicity and Carcinogenicity

There is no evidence to suggest that this compound would be genotoxic or carcinogenic. Its constituent fatty acids and glycerol are endogenous substances with no known mutagenic or carcinogenic properties. Long-term studies on MCTs have not shown any evidence of carcinogenicity or mutagenicity.[6][[“]]

Metabolism and Pharmacokinetics

The metabolic pathway for this compound is expected to follow the general pathway for dietary triglycerides.

Experimental Protocols

Due to the lack of direct experimental data for this compound, a representative experimental protocol for assessing in vitro cytotoxicity using a Caco-2 cell line is provided below. This protocol is based on methodologies commonly used for evaluating the safety of lipids and lipid-based formulations.[12][13][14][15][16]

In Vitro Cytotoxicity Assessment using Caco-2 Cells (MTT Assay)

This workflow outlines the key steps for evaluating the potential cytotoxicity of this compound.

Methodology:

-

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere and grow for 24 hours.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations.

-

Compound Exposure: The culture medium is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with solvent) and a positive control (e.g., a known cytotoxic agent) are included. The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals.

-

Absorbance Measurement: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

While direct toxicological data for this compound is currently unavailable, a comprehensive review of its constituent parts and structurally similar compounds suggests a favorable safety profile. It is expected to have very low acute toxicity and is unlikely to be genotoxic or carcinogenic. Mild skin or eye irritation may be possible due to the presence of caprylic acid. The provided experimental protocol for in vitro cytotoxicity assessment can serve as a starting point for generating specific safety data for this novel structured triglyceride. Further in vivo studies are recommended to fully characterize its safety profile for specific applications.

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]

- 2. noshok.com [noshok.com]

- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 4. agilent.com [agilent.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Review of the toxicologic properties of medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. trc-corp.com [trc-corp.com]

- 9. vigon.com [vigon.com]

- 10. carlroth.com [carlroth.com]

- 11. consensus.app [consensus.app]

- 12. mdpi.com [mdpi.com]

- 13. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trimethylamine increases intestinal fatty acid absorption: in vitro studies in a Caco-2 cell culture system | Journal of Nutritional Science | Cambridge Core [cambridge.org]

- 15. iomcworld.com [iomcworld.com]

- 16. In vitro digestion and culture in Caco‐2 cells to assess the bioavailability of fatty acids: A case study in meat matrix enriched with ω‐3 microcapsules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,3-Capryloyl-2-oleoylglycerol in Drug Delivery Systems

Disclaimer: Due to the limited availability of published data specifically on the use of 1,3-Capryloyl-2-oleoylglycerol in drug delivery systems, this document provides representative application notes and protocols based on a well-characterized structured triglyceride, Trimyristin (Glyceryl Trimyristate). Trimyristin is a solid lipid at room and body temperature and is commonly used in the formulation of Solid Lipid Nanoparticles (SLNs). The principles, protocols, and data presentation formats described herein are directly applicable to the investigation and use of novel structured triglycerides like this compound.

Introduction to this compound

This compound is a structured triglyceride composed of a glycerol backbone esterified with two caprylic acid molecules (a medium-chain fatty acid) at the sn-1 and sn-3 positions, and one oleic acid molecule (a long-chain unsaturated fatty acid) at the sn-2 position. This specific arrangement of fatty acids can offer unique physicochemical properties, making it a potentially valuable excipient in the development of lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Emulsifying Drug Delivery Systems (SEDDS).

The combination of medium-chain and long-chain fatty acids may influence the lipid matrix structure, drug solubility, and the release profile of encapsulated active pharmaceutical ingredients (APIs). These systems are particularly advantageous for enhancing the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[1][2][3]

Physicochemical Properties

| Property | Representative Value (Trimyristin) | Method of Determination | Significance in Drug Delivery |

| Chemical Formula | C45H86O6 | - | Basic molecular information. |

| Molecular Weight | 723.16 g/mol | Mass Spectrometry | Important for molar concentration calculations in formulations. |

| Appearance | White to yellowish solid | Visual Inspection | Basic quality control parameter. |

| Melting Point | 56-58 °C | Differential Scanning Calorimetry (DSC) | Determines the solid state of the lipid at room and body temperature, crucial for SLN and NLC formulation. Ensures stability of the solid matrix. |

| Crystallinity | Varies with polymorphic form | X-ray Diffraction (XRD), DSC | The crystalline nature of the lipid matrix affects drug loading capacity and release kinetics. Less ordered crystals can accommodate more drug molecules. |

| Solubility in Solvents | Soluble in chloroform, ether; Insoluble in water | Shake-flask method followed by HPLC/UV-Vis | Essential for selecting appropriate solvents during formulation (e.g., solvent evaporation/diffusion methods) and for purification processes. |

| Solubility of API in Lipid | API-dependent | Isothermal shake-flask method with HPLC quantification | A high solubility of the drug in the molten lipid is a prerequisite for high drug loading in the final nanoparticles. |

Application: Formulation of Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal drug carriers where the liquid lipid of an oil-in-water emulsion is replaced by a solid lipid.[4][5] They offer advantages such as controlled drug release, protection of labile drugs, and good biocompatibility.

Representative Formulation Data

The following table summarizes the formulation parameters and resulting characteristics for SLNs prepared with a representative solid lipid (Trimyristin) encapsulating a model hydrophobic drug.

| Formulation Parameter | Representative Value |

| Lipid (Trimyristin) | 5% (w/v) |

| Model Drug (e.g., Paclitaxel) | 0.1% (w/v) |

| Surfactant (e.g., Poloxamer 188) | 2.5% (w/v) |

| Aqueous Phase | Purified Water |

| Preparation Method | Hot Homogenization followed by Ultrasonication |

| Resulting Particle Size (Z-average) | 150 - 200 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential | -20 to -30 mV |

| Drug Loading (%) | ~2% |

| Encapsulation Efficiency (%) | > 90% |

Experimental Protocols

This method is suitable for thermostable drugs.

Materials:

-

This compound (or representative solid lipid, e.g., Trimyristin)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified water

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

High-pressure homogenizer or probe sonicator

-

Water bath

-

Magnetic stirrer with heating plate

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of Lipid Phase: Weigh the solid lipid (e.g., 500 mg) and the API (e.g., 10 mg) and place them in a glass beaker. Heat the beaker in a water bath to a temperature approximately 5-10 °C above the melting point of the lipid, under gentle magnetic stirring, until a clear, homogenous lipid melt is obtained.

-

Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 250 mg of Poloxamer 188) in purified water (e.g., 10 mL). Heat this aqueous phase to the same temperature as the lipid phase.

-

Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-shear homogenization (e.g., 8,000 - 10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.

-

Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar) or probe sonication (e.g., 70% amplitude for 15 minutes in a pulsed mode) to reduce the particle size to the nanometer range.

-

Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and continue stirring until it cools down to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.

-

Storage: Store the SLN dispersion at 4 °C for further characterization.

Caption: Workflow for SLN Preparation by Hot Homogenization.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Dilute the SLN dispersion with purified water to an appropriate concentration.

-

Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

The Z-average diameter will provide the mean particle size, the PDI will indicate the width of the size distribution, and the electrophoretic mobility measurement will determine the zeta potential, which is an indicator of colloidal stability.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Take a known volume of the SLN dispersion (e.g., 1 mL).

-

Separate the free, unencapsulated drug from the SLNs. This can be done by ultra-centrifugation using centrifugal filter units (e.g., Amicon Ultra, with a suitable molecular weight cut-off).

-

Collect the supernatant/filtrate which contains the free drug.

-

Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

Calculate EE and DL using the following equations:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Caption: Workflow for Characterization of SLNs.

Application: In Vitro Drug Release Studies

An in vitro release study is essential to evaluate the performance of the SLN formulation and to predict its in vivo behavior.

Representative In Vitro Drug Release Profile

The following table shows a representative cumulative drug release profile from Trimyristin-based SLNs compared to a free drug solution.

| Time (hours) | Cumulative Release from SLNs (%) | Cumulative Release from Free Drug Solution (%) |

| 1 | 15 | 85 |

| 2 | 25 | 95 |

| 4 | 40 | 98 |

| 8 | 60 | 100 |

| 12 | 75 | 100 |

| 24 | 90 | 100 |

This data illustrates a typical sustained release pattern from SLNs, characterized by an initial burst release followed by a prolonged, slower release phase.

Protocol for In Vitro Drug Release using Dialysis Bag Method

Materials:

-

SLN dispersion

-

Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)

-

Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with a small amount of a solubilizing agent like Tween 80 (0.5%) to maintain sink conditions)

-

Beakers

-

Thermostatic shaking water bath

Procedure:

-

Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

-

Pipette a known volume of the SLN dispersion (e.g., 2 mL) into the dialysis bag and securely seal both ends.

-

Place the sealed dialysis bag into a beaker containing a defined volume of the release medium (e.g., 100 mL).

-

Place the beaker in a thermostatic shaking water bath set at 37 °C and a suitable agitation speed (e.g., 100 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

-

Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

Logical Relationships in SLN-Mediated Oral Drug Delivery

The efficacy of SLNs in oral drug delivery is based on several interconnected factors that enhance drug absorption.

Caption: Mechanism of Enhanced Oral Bioavailability by SLNs.

Conclusion

While specific experimental data for this compound is currently limited, its structure as a mixed medium- and long-chain triglyceride makes it a promising candidate for advanced drug delivery systems. The protocols and application frameworks provided here, using a representative solid lipid, offer a comprehensive guide for researchers and drug development professionals to formulate and characterize novel lipid-based nanoparticles. Future studies should focus on determining the specific physicochemical properties of this compound and evaluating its performance in various drug delivery platforms to fully realize its potential.

References

Application Note and Protocol: Quantification of 1,3-Capryloyl-2-oleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Capryloyl-2-oleoylglycerol is a structured triacylglycerol (TAG) with specific positioning of caprylic acid (a medium-chain fatty acid) at the sn-1 and sn-3 positions and oleic acid (a long-chain monounsaturated fatty acid) at the sn-2 position. This structure influences its physical properties and metabolic fate, making its accurate quantification crucial in various fields, including pharmaceuticals, food science, and nutritional studies. This document provides detailed analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-ELSD is a robust method suitable for relatively clean sample matrices, while LC-MS/MS offers higher sensitivity and specificity, making it ideal for complex biological samples.

Quantitative Data Summary

The following tables summarize the expected performance characteristics for the quantification of this compound using HPLC-ELSD and LC-MS/MS. These values are based on typical performance for triglyceride analysis and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-ELSD Method Performance Characteristics

| Parameter | Expected Value/Range |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.02 - 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.04 - 0.7 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (RSD%) - Repeatability | < 5% |

| Precision (RSD%) - Intermediate Precision | < 10% |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Expected Value/Range |

| Linearity (R²) | ≥ 0.998 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (RSD%) - Repeatability | < 10% |

| Precision (RSD%) - Intermediate Precision | < 15% |

Experimental Protocols

Protocol 1: Quantification by HPLC-ELSD

This protocol is suitable for the quantification of this compound in bulk materials, formulations, and simple mixtures.

1. Sample Preparation

-

Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

-

Dissolve the sample in hexane and make up to the mark.

-

For analysis, dilute this stock solution with the initial mobile phase (e.g., Acetonitrile/Isopropanol 70:30 v/v

Application Note: HPLC Analysis of 1,3-Capryloyl-2-oleoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction